5-Methylhex-5-ene-1,3-diol
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Overview
Description
5-Methylhex-5-ene-1,3-diol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-5-ene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 5-methylhex-5-ene using osmium tetroxide (OsO4) as a catalyst. This reaction typically requires a non-aqueous solvent such as chloroform, ether, acetone, or dioxane . The reaction proceeds through the formation of a cyclic ester intermediate, which is then hydrolyzed to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative catalysts and reagents may be employed to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylhex-5-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhex-5-ene-1,3-diol depends on the specific reaction or application. In oxidation reactions, the compound acts as a nucleophile, with the double bond reacting with electrophilic reagents such as osmium tetroxide . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Hexene, 5-methyl-: Similar structure but lacks the hydroxyl groups.
3-Methyl-5-hexene-1,3-diol: Similar structure with a different position of the double bond and hydroxyl groups.
Uniqueness
5-Methylhex-5-ene-1,3-diol is unique due to the presence of both a double bond and two hydroxyl groups in its structure. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
92175-18-3 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-methylhex-5-ene-1,3-diol |
InChI |
InChI=1S/C7H14O2/c1-6(2)5-7(9)3-4-8/h7-9H,1,3-5H2,2H3 |
InChI Key |
ZFVPVIRQHVOQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CCO)O |
Origin of Product |
United States |
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